molecular formula C25H47N9O5 B607227 杜氏肽 CAS No. 931395-42-5

杜氏肽

货号 B607227
CAS 编号: 931395-42-5
分子量: 553.709
InChI 键: ZUJBBVJXXYRPFS-DYKIIFRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dusquetide, also known as SGX942, is a first-in-class innate defense regulator (IDR), a new class of short, synthetic peptides . It is being developed by Soligenix, Inc . It has been used in trials studying the treatment of Oral Mucositis . It modulates the body’s reaction to both injury and infection towards an anti-inflammatory, anti-infective, and tissue healing response .


Synthesis Analysis

The synthesis of Dusquetide involves a novel acidolytic method with application to the synthesis of cyclic and linear peptides involving benzyl-type protection . The process consists of the in situ generation of anhydrous hydrogen bromide and a trialkylsilyl bromide that acts as protic and Lewis acid reagents . This method proved to be useful to effectively remove benzyl-type protecting groups and cleave Fmoc/tBu assembled peptides directly attached to 4-methylbenzhydrylamine (MBHA) resins with no need for using mild trifluoroacetic acid labile linkers .


Molecular Structure Analysis

The molecular formula of Dusquetide is C25H47N9O5 . Its molecular weight is 553.7 .


Chemical Reactions Analysis

Dusquetide penetrates the cell membrane and modulates the RIP1-p62 complex . To determine the biological effect of Dusquetide, p62 downstream signaling pathways were examined .


Physical And Chemical Properties Analysis

Dusquetide is a small molecule with a molecular weight of 553.7 . It is soluble in water up to 50 mg/mL . It should be stored at -20°C, protected from light, dry, and sealed .

科学研究应用

  1. 杜氏肽作为先天防御调节剂:杜氏肽调节先天免疫系统,减少炎症并增加细菌感染的清除。它与放射化学疗法的副作用口腔粘膜炎 (OM) 的发病机制有关。在临床前研究和 2 期临床试验中,杜氏肽显着缩短了动物模型和接受头颈癌放化疗的患者的 OM 持续时间。它还显示出感染的临床发生率降低 (Kudrimoti 等,2016)

  2. 癌症治疗的辅助益处:在 12 个月的随访研究中,杜氏肽治疗耐受性良好。它不干扰肿瘤治疗,并且与较低的死亡率和与安慰剂组相比较少的非真菌感染相关。这些发现表明除了治疗头颈癌患者的 OM 以外,还有其他益处 (Kudrimoti 等,2017)

安全和危害

Dusquetide is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious . Never give anything by mouth to an unconscious person . Get medical attention .

未来方向

Dusquetide has received “Fast Track” designation from the U.S. Food and Drug Administration (FDA) for the treatment of oral lesions of Behçet’s Disease . This designation is intended to facilitate the development and expedite the review of new drugs and biologics . Future areas of evaluation include manipulation of microbial–mucosal interactions to alter cytotoxic sensitivity, use of germ-free models, and translation of innate immune-targeted agents interrogated for mucosal injury in other regions of the alimentary canal into OM-based clinical trials .

属性

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJBBVJXXYRPFS-DYKIIFRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dusquetide

Citations

For This Compound
88
Citations
M Kudrimoti, A Curtis, S Azawi, F Worden, S Katz… - Journal of …, 2016 - Elsevier
… Dusquetide reduced the duration of OM in mouse and hamster … of dusquetide in addressing this unmet medical need, but also provide proof of concept for the translation of dusquetide …
Number of citations: 53 www.sciencedirect.com
Y Zhang, CG Towers, UK Singh, J Liu, M Håkansson… - Structure, 2022 - cell.com
… the complex between dusquetide and the ZZ domain of p62. We show that dusquetide penetrates the cell membrane and associates with p62 in vivo. Dusquetide binding modulates the …
Number of citations: 1 www.cell.com
M Kudrimoti, A Curtis, S Azawi, F Worden, S Katz… - Biotechnology …, 2017 - Elsevier
Innate immunity is a key component in the pathogenesis of oral mucositis, a universal toxicity of chemoradiation therapy (CRT). Dusquetide, a novel Innate Defense Regulator, has …
Number of citations: 18 www.sciencedirect.com
S Penumutchu, J Liu, UK Singh, TG Kutateladze… - STAR protocols, 2022 - Elsevier
… Dusquetide is a next-generation IDR (innate defense regulator) targeting the major … Here, we describe a protocol for determining dusquetide-binding sites of p62 by solution NMR …
Number of citations: 6 www.sciencedirect.com
O Donini, R Straube, C Schaber - 2018 - drugtargetreview.com
… dusquetide also resulted in a reduced rate of infections recorded as adverse events, also supporting the anti-infective activity of dusquetide … studies with dusquetide demonstrated an …
Number of citations: 1 www.drugtargetreview.com
R Segovia, M Díaz-Lobo, Y Cajal, M Vilaseca… - Pharmaceutics, 2023 - mdpi.com
… On the other hand, dusquetide and RR4 peptidyl resins were treated with DCM/TFA (1:1, v/v) for 1 min. Afterward, the peptidyl resins were cleaved with the HBr solution previously …
Number of citations: 7 www.mdpi.com
A Blakaj, M Bonomi, ME Gamez, DM Blakaj - Oral oncology, 2019 - Elsevier
… Dusquetide was hypothesized to help prevent OM by … Dusquetide administration reduced the duration of OM by … Patients that received 1.5 mg/kg of dusquetide had a 50% reduction in …
Number of citations: 78 www.sciencedirect.com
B Etanercept - 2016 - ncbi.nlm.nih.gov
… to dusquetide (Soligenix, Inc.) for the treatment of patients with macrophage activation syndrome. Dusquetide … Dusquetide is an innate defense regulator (IDR)—a new class of short, …
Number of citations: 0 www.ncbi.nlm.nih.gov
K Kardani, A Bolhassani - Immunotherapy, 2021 - Future Medicine
… ACPs (SGX942 dusquetide, LL-37, LTX-315, ATN-161, boronate bortezomib and cilengitide) against different cancer types. Among them, SGX942 dusquetide and cilengitide were …
Number of citations: 24 www.futuremedicine.com
HB Koo, J Seo - Peptide Science, 2019 - Wiley Online Library
Overuse of conventional antibiotics as well as the slow pace of new antibiotic drug development leads to antimicrobial resistance (AMR). Because infections with multi‐drug resistant (…
Number of citations: 280 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。